1-(5-Ethylthiophen-2-yl)ethanone

Description

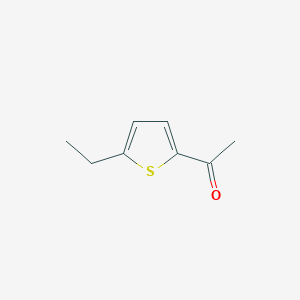

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-ethylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFCEJULEUECKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350113 | |

| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18761-46-1 | |

| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ethylthiophen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Ethylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Ethylthiophen-2-yl)ethanone, a substituted thiophene derivative, is a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon data from structurally related compounds to provide estimated properties and analytical insights.

Chemical Properties

This compound, also known as 2-acetyl-5-ethylthiophene, possesses the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol . While specific experimental data for its physical properties are not widely published, estimations can be made based on analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS: 18761-46-1) | 1-(Thiophen-2-yl)ethanone (CAS: 88-15-3) | 1-(5-Methylthiophen-2-yl)ethanone (CAS: 13679-74-8) |

| Molecular Formula | C₈H₁₀OS | C₆H₆OS | C₇H₈OS |

| Molecular Weight ( g/mol ) | 154.23 | 126.18 | 140.20 |

| Boiling Point (°C) | Data not available | 214 | 232-234 |

| Melting Point (°C) | Data not available | 9 | 24-28 |

| Density (g/mL) | Data not available | 1.168 (at 20°C) | 1.106 (at 25°C) |

| Solubility | Data not available | Data not available | Very slightly soluble in water |

Synthesis

The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of 2-ethylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, predominantly at the 2-position due to the activating effect of the ethyl group.

Experimental Protocol: Friedel-Crafts Acylation of 2-Ethylthiophene

Materials:

-

2-Ethylthiophene

-

Acetyl chloride (or acetic anhydride)

-

A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))

-

Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂))

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, the anhydrous solvent is added, followed by the Lewis acid catalyst, under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is cooled in an ice bath.

-

A solution of acetyl chloride (or acetic anhydride) in the anhydrous solvent is added dropwise to the stirred suspension of the Lewis acid.

-

Following the addition, a solution of 2-ethylthiophene in the anhydrous solvent is added dropwise at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the thiophene ring (two doublets).- Quartet and triplet for the ethyl group protons.- Singlet for the acetyl methyl protons. |

| ¹³C NMR | - Carbonyl carbon signal (~190-200 ppm).- Aromatic carbons of the thiophene ring.- Carbons of the ethyl group.- Carbon of the acetyl methyl group. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ketone (~1660-1680 cm⁻¹).- C-H stretching vibrations for the aromatic and alkyl groups.- C=C stretching vibrations for the thiophene ring. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 154.- Fragmentation pattern showing loss of the acetyl group (M-43) and ethyl group (M-29). |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the acetyl group and the thiophene ring. The ketone functionality can undergo various reactions such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the α-carbon. The thiophene ring can undergo further electrophilic substitution, although the acetyl group is deactivating.

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not currently available in the public domain, this guide provides a foundational understanding of its properties, synthesis, and reactivity based on established chemical principles and data from analogous structures. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and development.

An In-depth Technical Guide to 1-(5-Ethylthiophen-2-yl)ethanone (CAS: 18761-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Ethylthiophen-2-yl)ethanone, registered under CAS number 18761-46-1. The document details its physicochemical properties, outlines a standard synthesis protocol, and presents its characteristic spectroscopic data. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery, facilitating the use of this compound in further research and development endeavors.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. Thiophene and its derivatives are significant heterocyclic compounds that are integral to numerous pharmaceuticals and functional materials. The strategic placement of the ethyl and acetyl groups on the thiophene ring influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18761-46-1 | |

| Molecular Formula | C₈H₁₀OS | [1][2] |

| Molecular Weight | 154.23 g/mol | [1][2] |

| Boiling Point | 256.4 °C at 760 mmHg | [1][2] |

| Density | 1.076 g/cm³ | [1] |

| Flash Point | 108.9 °C | [1][2] |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-ethylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, predominantly at the 2-position due to the directing effect of the sulfur atom.

General Synthesis Workflow

The synthesis process involves the reaction of 2-ethylthiophene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

To a stirred solution of 2-ethylthiophene (1.0 eq) in an inert solvent such as dichloromethane, acetyl chloride (1.1 eq) is added at 0 °C. A Lewis acid catalyst, for instance, aluminum chloride (1.1 eq), is then added portion-wise while maintaining the temperature at 0 °C. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H, thiophene-H), ~6.8 (d, 1H, thiophene-H), ~2.9 (q, 2H, -CH₂-CH₃), ~2.5 (s, 3H, -COCH₃), ~1.3 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~190 (C=O), ~155 (C-ethyl), ~144 (C-acetyl), ~133 (CH-thiophene), ~124 (CH-thiophene), ~27 (-COCH₃), ~24 (-CH₂-), ~16 (-CH₃) |

| Infrared (IR) | ~1665 cm⁻¹ (C=O stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2970-2850 cm⁻¹ (aliphatic C-H stretch) |

| Mass Spectrometry (MS) | m/z 154 (M⁺), 139 (M⁺ - CH₃), 125 (M⁺ - C₂H₅), 111 (M⁺ - COCH₃) |

Applications in Research and Drug Discovery

Thiophene-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities. Although specific biological data for this compound is not extensively documented, its structural motif is present in various pharmacologically active compounds. It can serve as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

-

Antimicrobial Agents: Thiophene derivatives have been explored for their antibacterial and antifungal properties.

-

Anticancer Agents: The thiophene nucleus is a scaffold in several kinase inhibitors and other anticancer drugs.

-

Neurological Disorders: Certain thiophene-based compounds have shown activity as modulators of CNS targets.

The reactivity of the acetyl group and the thiophene ring allows for a variety of chemical modifications, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Caption: Potential research applications stemming from this compound.

Safety and Handling

Detailed safety and handling information for this compound is not available. As with any chemical compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For specific safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of chemical research, particularly in the synthesis of novel compounds for drug discovery. This guide has summarized the available physicochemical and predicted spectroscopic data, along with a general synthesis protocol. Further experimental investigation is warranted to fully characterize this compound and explore its potential in the development of new functional materials and therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 1-(5-Ethylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(5-Ethylthiophen-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document collates available data on its chemical identity, and outlines a detailed experimental protocol for its synthesis.

Core Molecular Properties

This compound, also known as 2-acetyl-5-ethylthiophene, is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of the acetyl and ethyl groups on the thiophene ring influences its electronic properties and reactivity, making it a versatile building block in organic synthesis.

Chemical Structure and Identification

The molecular structure of this compound consists of a central thiophene ring substituted at the 2-position with an acetyl group and at the 5-position with an ethyl group.

graph "Molecular_Structure_of_this compound" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

}

An In-depth Technical Guide to the Synthesis of 1-(5-Ethylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathway for 1-(5-ethylthiophen-2-yl)ethanone, a valuable ketone intermediate in the development of various pharmaceutical and specialty chemical compounds. The core of this synthesis is the Friedel-Crafts acylation of 2-ethylthiophene.

Overview of the Synthesis Pathway

The most direct and widely utilized method for synthesizing this compound is the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. This reaction involves the introduction of an acetyl group (-COCH₃) onto the thiophene ring of 2-ethylthiophene.

The reaction proceeds by activating an acylating agent, typically acetyl chloride or acetic anhydride, with a Lewis acid catalyst. This generates a highly electrophilic acylium ion. The electron-rich thiophene ring of 2-ethylthiophene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the thiophene ring, yielding the final product, this compound.

Due to the directing effects of the ethyl group at the 2-position, which is an activating ortho-, para-director (in this context, directing to the adjacent and opposite positions), the acylation occurs with high regioselectivity at the vacant 5-position of the thiophene ring.

Synthesis Mechanism and Workflow

The mechanism for the Friedel-Crafts acylation of 2-ethylthiophene with acetyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classic example of electrophilic aromatic substitution.

Caption: Logical workflow of the Friedel-Crafts acylation.

The general experimental workflow involves the controlled addition of the Lewis acid catalyst to a mixture of the 2-ethylthiophene substrate and the acylating agent in a suitable solvent, followed by workup and purification.

Caption: General experimental workflow for the synthesis.

Experimental Protocols

The following protocols are based on established procedures for the Friedel-Crafts acylation of thiophene and its derivatives and are adapted for the synthesis of this compound.

Protocol using Acetyl Chloride and Aluminum Chloride

This protocol is a robust and common method for the acylation of thiophenes.

Materials:

-

2-Ethylthiophene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Hydrochloric Acid (1 M aqueous solution)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride drying tube), add 2-ethylthiophene (1.0 eq) and dry DCM.

-

Add acetyl chloride (1.1 eq) to the mixture.

-

Cool the flask to 0-5 °C in an ice bath.

-

With vigorous stirring, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Slowly add 1 M HCl to the mixture to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the expected product. Yields are based on analogous reactions reported in the literature for the acylation of thiophene.

Table 1: Reactant Properties

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 2-Ethylthiophene | C₆H₈S | 112.19 | 0.99 | 132-134 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.104 | 52 |

| Aluminum Chloride | AlCl₃ | 133.34 | 2.48 | 180 (sublimes) |

Table 2: Product Properties and Expected Yield

| Product | Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Appearance |

| This compound | C₈H₁₀OS | 154.23 | 70-90% | Colorless to pale yellow liquid |

Product Characterization Data

While specific experimental spectra for this compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~6.85 | d | 1H | Thiophene-H |

| H-4 | ~7.55 | d | 1H | Thiophene-H |

| -CH₂- | ~2.90 | q | 2H | Ethyl-CH₂ |

| -COCH₃ | ~2.50 | s | 3H | Acetyl-CH₃ |

| -CH₃ | ~1.35 | t | 3H | Ethyl-CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C=O | ~190.5 | Carbonyl |

| C-5 | ~155.0 | Thiophene-C |

| C-2 | ~144.0 | Thiophene-C |

| C-4 | ~132.0 | Thiophene-CH |

| C-3 | ~126.0 | Thiophene-CH |

| -COCH₃ | ~26.5 | Acetyl-CH₃ |

| -CH₂- | ~24.0 | Ethyl-CH₂ |

| -CH₃ | ~15.5 | Ethyl-CH₃ |

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always conduct their own risk assessments and optimization studies for any chemical synthesis.

An In-depth Technical Guide to the Spectral Data of 1-(5-Ethylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for the compound 1-(5-Ethylthiophen-2-yl)ethanone. Due to the limited availability of directly published spectral data for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This document also includes comprehensive, standardized experimental protocols for acquiring such spectra.

Chemical Structure

1-(5-Ethylthiophen-2-yl)ethanone physical properties (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of the compound 1-(5-Ethylthiophen-2-yl)ethanone, with a focus on its melting and boiling points. The information presented is intended to support research and development activities where this compound is of interest.

Core Physical Properties

The physical state of a compound is a fundamental characteristic that influences its handling, storage, and application in various experimental and industrial settings. The boiling point is a key indicator of a substance's volatility.

Data Summary

The table below summarizes the available quantitative data for the physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 256.4°C | at 760 mmHg |

| Melting Point | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point of this compound are not explicitly detailed in the publicly available literature. However, standard methodologies for boiling point determination would be applicable.

General Methodology for Boiling Point Determination

A common and reliable method for determining the boiling point of a liquid compound such as this compound is distillation under atmospheric or reduced pressure. The general steps are outlined in the workflow below.

Caption: General workflow for determining the boiling point of a liquid compound.

Logical Relationships in Physical Property Determination

The accurate determination of physical properties like melting and boiling points is contingent on the purity of the sample. The relationship between sample purity and the reliability of the measured data is a critical consideration in experimental chemistry.

Caption: The influence of sample purity on the accuracy of physical property data.

Unveiling the Biological Potential of 1-(5-Ethylthiophen-2-yl)ethanone: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the biological activities of 1-(5-Ethylthiophen-2-yl)ethanone and its structurally related analogs. Due to a notable scarcity of direct research on this compound, this document focuses on the biological activities of the broader class of 2-acetylthiophene derivatives, providing a valuable framework for predicting its potential therapeutic applications and guiding future research.

Introduction to 2-Acetylthiophene Derivatives

Thiophene-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry. The thiophene ring is a versatile scaffold found in numerous biologically active compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The 2-acetylthiophene moiety, in particular, serves as a crucial intermediate for the synthesis of various derivatives with enhanced biological profiles. The electronic and steric properties conferred by the sulfur atom in the thiophene ring are believed to play a key role in the interaction of these compounds with biological targets.

Predicted Biological Activities of this compound based on Analogs

Based on the structure-activity relationships of 5-substituted-2-acetylthiophenes, this compound is predicted to exhibit a range of biological activities. The ethyl group at the 5-position is likely to influence the lipophilicity and steric bulk of the molecule, which can in turn affect its absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity to target proteins.

Antimicrobial Activity

Derivatives of 2-acetylthiophene have demonstrated notable antimicrobial effects against a spectrum of pathogens. While specific data for the ethyl-substituted variant is unavailable, related compounds have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Selected 2-Acetylthiophene Analogs

| Compound/Derivative | Microorganism | Activity Metric (e.g., MIC) | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [1][2] |

| Thiophenes 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii | MIC50: 16-32 mg/L | [3] |

| Thiophenes 4, 5, and 8 | Colistin-resistant Escherichia coli | MIC50: 8-32 mg/L | [3] |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Several derivatives of 2-acetylthiophene have been investigated for their anti-inflammatory properties. Chalcones derived from 2-acetylthiophene, for instance, have shown moderate to considerable anti-inflammatory activity.[4] The mechanism of action is often associated with the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[5]

Table 2: Anti-inflammatory Activity of Selected 2-Acetylthiophene Analogs

| Compound/Derivative | Assay | Result | Reference |

| Chalcones of 2-acetyl thiophene | Carrageenan-induced paw edema | Moderate to considerable activity | [4] |

| Thiophene derivative 15 | Carrageenan-induced paw edema | 58.46% inhibition | [5] |

| Thiophenic derivatives 16 and 17 | Carrageenan-induced paw edema | 48.94% and 47% reduction | [5] |

Cytotoxic Activity

The cytotoxic potential of 2-acetylthiophene derivatives against various cancer cell lines has been a subject of significant research. These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the disruption of signaling pathways crucial for cancer cell survival.[6][7]

Table 3: Cytotoxic Activity of Selected 2-Acetylthiophene Analogs

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 3c | MCF-7 and MDA-MB-231 (Breast Cancer) | 5.52 - 34.23 | [1] |

| Thiazole derivative 11b | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon), PC3 (Prostate) | 2.5 - 18.3 | [8] |

| Compound 1312 | SGC-7901 (Gastric Cancer) | 0.34 | [7] |

IC50: Half-maximal inhibitory concentration

Potential Signaling Pathways

Thiophene derivatives are known to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its analogs.

Figure 1: Inhibition of the Cyclooxygenase (COX) pathway by thiophene derivatives.

References

- 1. 2-Acetylthiophene | CAS:88-15-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thiophene Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to their versatile structural and electronic properties.[1] The five-membered sulfur-containing heterocycle is a bioisosteric equivalent of a phenyl ring and is present in numerous FDA-approved drugs, highlighting its significance in drug design and development.[1][2] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, by interacting with a diverse array of biological targets.[3][4] This technical guide provides an in-depth overview of the key therapeutic targets of thiophene derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in the discovery and development of novel therapeutics.

Anticancer Therapeutic Targets

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling and proliferation machinery.[5] Key targets include protein kinases, tubulin, and enzymes involved in DNA replication.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6] Thiophene-based compounds have been developed as potent inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][7]

| Compound ID/Series | Target Kinase(s) | IC50 (µM) | Reference |

| Thienopyrimidine Derivative 4c | VEGFR-2 | 0.075[1] | [1] |

| AKT | 4.60[1] | [1] | |

| Thienopyrimidine Derivative 3b | VEGFR-2 | 0.126[1] | [1] |

| AKT | 6.96[1] | [1] | |

| Thieno[2,3-d]pyrimidine Derivative 5 | FLT3 | 32.435 ± 5.5[5] | [5] |

| 5-hydroxybenzothiophene Derivative 16b | Clk4 | 0.011[8] | [8] |

| DRAK1 | 0.087[8] | [8] | |

| Haspin | 0.1257[8] | [8] | |

| Clk1 | 0.163[8] | [8] | |

| Dyrk1B | 0.284[8] | [8] | |

| Dyrk1A | 0.3533[8] | [8] |

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds using a luminescence-based assay that measures ATP consumption.

Materials:

-

Target kinase and its specific substrate

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ATP solution

-

Thiophene derivative test compounds dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or liquid handling system

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the thiophene derivative in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.[6]

-

Assay Plate Setup: Add 5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.[6]

-

Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add 10 µL of this master mix to each well, except for the negative control wells (to which only buffer is added).[6]

-

Kinase Reaction Initiation: Prepare an ATP solution in the kinase assay buffer at a concentration appropriate for the target kinase (often near the Km for ATP). Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. Incubate the plate at room temperature (or 30°C) for 1-2 hours.[6]

-

Signal Detection: Equilibrate the luminescence-based ATP detection reagent to room temperature. Add 25 µL of the detection reagent to each well. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. The percentage of kinase inhibition is calculated relative to the controls. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

dot

Caption: EGFR signaling pathway and its inhibition by thiophene derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[9] Certain thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

| Compound ID | IC50 (µM) for Tubulin Polymerization | Reference |

| Compound 5b | 8.21 ± 0.30[12] | [12] |

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., containing PIPES, MgCl2, EGTA, GTP)

-

Fluorescent reporter dye that binds to microtubules (e.g., DAPI)

-

Thiophene derivative test compounds dissolved in DMSO

-

Reference tubulin inhibitor (e.g., nocodazole)

-

Black 96-well plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Compound Preparation: Prepare serial dilutions of the thiophene derivative and the reference inhibitor in polymerization buffer.

-

Reaction Setup: On ice, add the test compounds or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Tubulin Addition: Add the purified tubulin protein to each well.

-

Initiation of Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.

-

Fluorescence Measurement: Monitor the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 420 nm emission for DAPI) over time (e.g., every minute for 60 minutes).[12]

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the logarithm of the inhibitor concentration.[12]

Anti-inflammatory Therapeutic Targets

Thiophene derivatives exhibit potent anti-inflammatory properties primarily by inhibiting key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX).[9][13]

COX and LOX Inhibition

COX-1 and COX-2 are responsible for the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes, both of which are potent inflammatory mediators.[14] Dual inhibition of COX and LOX is a desirable therapeutic strategy to reduce inflammation while minimizing side effects.[15]

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5b | COX-2 | 5.45[15] | 8.37[15] | [15] |

| 5-LOX | 4.33[15] | - | [15] | |

| Compound 1 | 5-LOX | 29.2[13] | - | [13] |

This protocol describes a general method for assessing the inhibitory activity of thiophene derivatives against COX and LOX enzymes.

Materials:

-

Purified COX-1, COX-2, or 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Assay buffer specific for each enzyme

-

Thiophene derivative test compounds dissolved in DMSO

-

Reference inhibitors (e.g., celecoxib for COX-2, zileuton for 5-LOX)

-

Detection system (e.g., colorimetric or fluorometric probe to measure product formation)

-

96-well plates

-

Plate reader

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the thiophene derivative at various concentrations. Incubate for a specified period (e.g., 15 minutes at room temperature) to allow the compound to bind to the enzyme.[16]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[17]

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).[18]

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[17]

Neuroprotective Therapeutic Targets

Thiophene derivatives have shown promise in the treatment of neurodegenerative disorders by targeting enzymes and pathological protein aggregates.[19]

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine.[20] Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease. Several thiophene derivatives have been identified as potent AChE inhibitors.[21]

| Compound ID | % Inhibition at a given concentration | Reference |

| IIId | 60%[20] | [20] |

| Donepezil (Reference) | 40%[20] | [20] |

This colorimetric assay is widely used to measure AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Thiophene derivative test compounds dissolved in DMSO

-

Reference inhibitor (e.g., donepezil)

-

96-well plates

-

Spectrophotometric plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of ATCI and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.[22]

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes at 25°C).

-

Reaction Initiation: Start the reaction by adding the ATCI substrate solution.[22]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 5-10 minutes).[22] The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value can then be calculated.[21]

Antimicrobial Therapeutic Targets

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with activity against a range of bacteria, including drug-resistant strains.[23]

Targeting Bacterial Outer Membrane Proteins

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to many antibiotics.[24] Outer membrane proteins (OMPs) are essential for bacterial survival and represent attractive targets for new drugs.[25] Some thiophene derivatives have been shown to interact with OMPs, leading to increased membrane permeability and bactericidal effects.

| Compound ID | Organism | MIC50 (mg/L) | Reference |

| Compound 4 | Colistin-Resistant A. baumannii | 16[23] | [23] |

| Compound 5 | Colistin-Resistant A. baumannii | 16[23] | [23] |

| Compound 8 | Colistin-Resistant A. baumannii | 32[23] | [23] |

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Thiophene derivative test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the thiophene derivatives in the broth medium directly in the 96-well plates.[26]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[27]

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[26]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[26]

dot

Caption: A general workflow for the discovery of antimicrobial thiophene derivatives.

Conclusion

The thiophene scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. Its derivatives have demonstrated efficacy against a wide range of diseases by interacting with a diverse set of biological targets. This technical guide has provided an overview of some of the most promising therapeutic targets, along with quantitative data and detailed experimental protocols to facilitate further research and development. The continued exploration of thiophene chemistry and biology holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Collection - Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 14. ClinPGx [clinpgx.org]

- 15. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phytojournal.com [phytojournal.com]

- 19. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors | MDPI [mdpi.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 24. Breaking the Barrier: Mapping protein interactions in the bacterial outer membrane as targets for new antimicrobials | Faculty of Biological Sciences | University of Leeds [biologicalsciences.leeds.ac.uk]

- 25. Frontiers | Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria [frontiersin.org]

- 26. benchchem.com [benchchem.com]

- 27. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

An In-depth Technical Guide to 1-(5-Ethylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-Ethylthiophen-2-yl)ethanone, a substituted thiophene derivative of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific compound, this guide leverages data from closely related analogues to detail its probable synthesis, physicochemical properties, and potential biological significance. All quantitative data is summarized for clarity, and detailed experimental protocols are provided as a foundation for further research.

Core Properties and Synthesis

This compound belongs to the class of 2-acetylthiophenes, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] The primary and most efficient route for the synthesis of such compounds is the Friedel-Crafts acylation of the corresponding substituted thiophene.[2][3] In this case, 2-ethylthiophene would be acylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid or solid acid catalyst.[4]

The regioselectivity of the Friedel-Crafts acylation on a 2-substituted thiophene ring strongly favors substitution at the 5-position. This is due to the superior stabilization of the cationic intermediate formed during electrophilic attack at this position, which can be represented by more resonance structures compared to attack at other positions.[3]

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₈H₁₀OS | - |

| Molecular Weight | 154.23 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy with 2-acetylthiophene |

| Boiling Point | > 200 °C | Higher than 2-acetylthiophene due to the ethyl group |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, CH₂Cl₂) | General solubility of similar organic compounds |

Table 2: Predicted Spectroscopic Data (¹H and ¹³C NMR)

The following table presents predicted NMR chemical shifts (δ) in ppm, referenced to TMS. These predictions are based on the known spectra of 2-acetylthiophene and the expected influence of an ethyl substituent at the 5-position.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~7.5-7.6 | Doublet | Thiophene-H (position 3), coupled to H at position 4. |

| ~6.8-6.9 | Doublet | Thiophene-H (position 4), coupled to H at position 3. | |

| ~2.8-2.9 | Quartet | -CH₂- of ethyl group. | |

| ~2.5 | Singlet | -COCH₃ protons. | |

| ~1.3 | Triplet | -CH₃ of ethyl group. | |

| ¹³C NMR | ~190-191 | - | Carbonyl carbon (-C=O). |

| ~155-156 | - | Thiophene C5 (attached to ethyl group). | |

| ~144-145 | - | Thiophene C2 (attached to acetyl group). | |

| ~132-133 | - | Thiophene C3. | |

| ~126-127 | - | Thiophene C4. | |

| ~26-27 | - | Acetyl methyl carbon (-COCH₃). | |

| ~23-24 | - | Ethyl methylene carbon (-CH₂-). | |

| ~15-16 | - | Ethyl methyl carbon (-CH₃). |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and potential biological evaluation of this compound.

Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of thiophene and its derivatives using a solid acid catalyst, which offers environmental and practical advantages over traditional Lewis acids like AlCl₃.[5][6]

Objective: To synthesize this compound by acylating 2-ethylthiophene with acetic anhydride.

Materials:

-

2-Ethylthiophene

-

Acetic Anhydride

-

Hβ zeolite (or another suitable solid acid catalyst)[5]

-

Dichloromethane (CH₂Cl₂) or other suitable solvent (optional, can be run neat)[6]

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-ethylthiophene (e.g., 0.1 mol).

-

Add acetic anhydride (e.g., 0.2 to 0.3 mol, 2-3 equivalents).[5]

-

Add the Hβ zeolite catalyst (e.g., 1-2 g).

-

Heat the reaction mixture with stirring to a temperature of 60-80°C.[5][6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst. The catalyst can often be washed, dried, and reused.[5]

-

Transfer the filtrate to a separatory funnel. If a solvent was used, it can be removed at this stage via rotary evaporation.

-

Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic anhydride and acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or silica gel column chromatography.

Table 3: Representative Conditions for Friedel-Crafts Acylation of Thiophene

| Catalyst | Acylating Agent | Thiophene:Agent Ratio (molar) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hβ zeolite | Acetic Anhydride | 1:3 | 60 | 4 | 98.6 | |

| C25 zeolite | Acetic Anhydride | 1:2 | 80 | 5 | 96.3 | [6] |

| Glauconite | Acetic Anhydride | 1:1 | 100 | 2 | 50.0 | |

| Zinc Chloride | Acetic Anhydride | 1:1 | 120-125 | 4 | 77.0 | [7] |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity

While this compound has not been specifically evaluated, the 2-acetylthiophene scaffold is present in numerous compounds with a wide range of biological activities.[1] Derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[8][9][10]

-

Antimicrobial Activity: Chalcones derived from 2,5-dichloro-3-acetylthiophene have exhibited significant in vitro antifungal activity against species like Aspergillus niger and Candida tropicalis, as well as antimycobacterial activity against M. tuberculosis.[8][9]

-

Anti-inflammatory Activity: The anti-inflammatory potential of related compounds is often evaluated through their ability to inhibit protein denaturation or by using in vivo models like the carrageenan-induced paw edema assay.[10]

-

Anticancer Activity: Certain acetylthiophene derivatives have been tested for cytotoxicity against various cancer cell lines, such as DU145 (prostate), with some compounds showing activity comparable to standard drugs like methotrexate.[8][9]

The ethyl group at the 5-position of the target molecule could modulate these activities by altering its lipophilicity, steric profile, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies.

Generalized Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10]

Objective: To determine the MIC of this compound.

Materials:

-

Test compound (this compound)

-

Standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) at ~5 x 10⁵ CFU/mL

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Standard antibiotic for positive control (e.g., ciprofloxacin)

-

Solvent for compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of desired concentrations.

-

Prepare control wells: medium only (sterility control), medium with inoculum (negative control), and medium with a standard antibiotic and inoculum (positive control).

-

Inoculate each well (except the sterility control) with the prepared microbial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Biological Pathway Visualization

As there is no specific signaling pathway documented for this compound, the following diagram illustrates the general principle of how a hypothetical thiophene-based drug might be developed based on its observed biological activity.

Caption: A conceptual workflow for evaluating a novel thiophene derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ijper.org [ijper.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Synthesis and Projected Properties of 2-Acetyl-5-Ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the discovery and history of 2-acetyl-5-ethylthiophene, a lesser-known derivative of the pharmacologically significant acetylthiophene family. Due to a notable scarcity of direct research on this specific molecule, this document presents a comprehensive theoretical framework for its synthesis, alongside projected physicochemical and biological properties based on well-documented analogous compounds. The primary proposed route of synthesis is the Friedel-Crafts acylation of 2-ethylthiophene. This guide furnishes detailed experimental protocols for this proposed synthesis, structured tables of predicted quantitative data, and visualizations of the synthetic pathway and a potential biological signaling pathway. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development, providing a robust starting point for the future synthesis, characterization, and evaluation of 2-acetyl-5-ethylthiophene.

Introduction: Discovery and Historical Context

The history of 2-acetyl-5-ethylthiophene is not well-documented in scientific literature, suggesting it has not been a primary focus of extensive research. Its close analog, 2-acetyl-5-methylthiophene, has been identified as a flavoring agent and has been found in natural sources like coffee.[1][2] The broader class of 2-acetylthiophene derivatives has been a subject of interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The synthesis of acetylthiophenes is most commonly achieved through the Friedel-Crafts acylation of a thiophene substrate.[6][7]

Given the established synthetic routes to similar compounds and the availability of the precursor 2-ethylthiophene, the synthesis of 2-acetyl-5-ethylthiophene is highly feasible. This guide aims to bridge the information gap by providing a detailed theoretical synthesis and projecting the properties of this compound, thereby facilitating its future investigation.

Proposed Synthesis of 2-Acetyl-5-Ethylthiophene

The most logical and established method for the synthesis of 2-acetyl-5-ethylthiophene is the Friedel-Crafts acylation of 2-ethylthiophene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the thiophene ring, primarily at the 5-position due to the ortho-, para-directing effect of the ethyl group.[8]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the following steps:

-

Formation of the Acylium Ion: A Lewis acid catalyst, such as stannic chloride (SnCl₄), reacts with acetyl chloride to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-electrons of the 2-ethylthiophene ring attack the acylium ion. The attack is directed to the C5 position due to the activating and directing effects of the ethyl group.

-

Formation of the Arenium Ion: This attack transiently disrupts the aromaticity of the thiophene ring, resulting in a resonance-stabilized carbocation known as an arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A base removes a proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final product, 2-acetyl-5-ethylthiophene. The catalyst is regenerated in the process.

Caption: Proposed Friedel-Crafts acylation of 2-ethylthiophene.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of 2-acetyl-5-ethylthiophene, adapted from established procedures for the acylation of thiophene.[6]

Synthesis of 2-Acetyl-5-Ethylthiophene

Materials:

-

2-Ethylthiophene (1.0 mole)

-

Acetyl chloride (1.0 mole)

-

Stannic chloride (SnCl₄) (1.0 mole)

-

Dry benzene (1 L)

-

5% Sodium bicarbonate solution

-

Water

-

Anhydrous calcium chloride or sodium sulfate

Procedure:

-

In a 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a calcium chloride drying tube, combine 2-ethylthiophene and acetyl chloride in dry benzene.

-

Cool the solution to 0°C in an ice bath.

-

With efficient stirring, add freshly distilled stannic chloride dropwise over approximately 40 minutes, maintaining the temperature between 0°C and 5°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for one hour.

-

Remove the ice bath and allow the mixture to stir at room temperature for an additional two hours.

-

Workup: Decompose the reaction mixture by slowly adding 400 mL of water, followed by 400 mL of 5% sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel. Separate the benzene layer and wash it successively with 5% sodium bicarbonate solution and then with water until neutral.

-

Dry the benzene solution over anhydrous calcium chloride or sodium sulfate.

-

Remove the benzene by distillation at atmospheric pressure.

-

Purification: Distill the residue under reduced pressure to obtain pure 2-acetyl-5-ethylthiophene.

Caption: Experimental workflow for the synthesis of 2-acetyl-5-ethylthiophene.

Quantitative Data

Due to the lack of experimental data for 2-acetyl-5-ethylthiophene, the following tables provide predicted physical and spectroscopic data based on its structure and data from analogous compounds such as 2-ethylthiophene, 2-acetylthiophene, and 2-acetyl-5-methylthiophene.[1][7][9][10]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~240-250 °C at 760 mmHg |

| Melting Point | < 25 °C |

| Density | ~1.1 g/mL at 20°C |

| Refractive Index | ~1.55-1.56 at 20°C |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H, Thiophene-H), ~6.8 (d, 1H, Thiophene-H), ~2.8 (q, 2H, -CH₂CH₃), ~2.5 (s, 3H, -COCH₃), ~1.3 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~190 (-C=O), ~150 (Thiophene C-S), ~145 (Thiophene C-S), ~132 (Thiophene C-H), ~126 (Thiophene C-H), ~27 (-COCH₃), ~24 (-CH₂CH₃), ~16 (-CH₂CH₃) |

| Infrared (IR) | ~1660-1670 cm⁻¹ (C=O stretch) |

| Mass Spectrometry (MS) | Major fragments at m/z 154 (M⁺), 139 (M⁺ - CH₃), 125 (M⁺ - C₂H₅), 43 (CH₃CO⁺) |

Potential Biological Activity and Signaling Pathways

Derivatives of 2-acetylthiophene are known to exhibit a range of biological activities.[4][5] It is plausible that 2-acetyl-5-ethylthiophene could also possess such properties. For instance, many thiophene-containing compounds act as inhibitors of inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK signaling cascade is a crucial pathway that regulates a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of this pathway is a key target for anti-inflammatory and anti-cancer drug development.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion

While direct experimental data on 2-acetyl-5-ethylthiophene is currently unavailable in the public domain, this technical guide provides a robust theoretical foundation for its synthesis and characterization. By leveraging established chemical principles and data from analogous compounds, we have outlined a clear path for the future investigation of this molecule. The proposed Friedel-Crafts acylation of 2-ethylthiophene offers a high-yield and straightforward synthetic route. The projected physicochemical and spectroscopic data provide benchmarks for the characterization of the synthesized compound. Furthermore, the potential for biological activity, particularly in the modulation of inflammatory pathways, highlights 2-acetyl-5-ethylthiophene as a compound of interest for drug discovery and development. This guide serves as a catalyst for further research into this promising, yet underexplored, chemical entity.

References

- 1. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Acetyl-5-methylthiophene (FDB011131) - FooDB [foodb.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 9. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Ethylthiophene(872-55-9) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Synthesis of 1-(5-Ethylthiophen-2-yl)ethanone from 2-Ethylthiophene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-(5-Ethylthiophen-2-yl)ethanone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the Friedel-Crafts acylation of 2-ethylthiophene. This document outlines two common and effective protocols using different Lewis acid catalysts, tin(IV) chloride and aluminum chloride, with acetyl chloride as the acylating agent. Detailed experimental procedures, purification methods, and expected yields are presented. Furthermore, this note includes a comprehensive characterization of the final product with tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for easy reference and verification. Diagrams illustrating the reaction mechanism and experimental workflow are also provided to enhance understanding.

Introduction

Thiophene derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials. The introduction of an acetyl group onto the thiophene ring via Friedel-Crafts acylation is a fundamental transformation that opens avenues to a wide array of more complex molecules. This compound is a key building block, and its efficient synthesis is of significant interest. The ethyl group at the 5-position of the thiophene ring directs the acylation primarily to the 2-position, leading to the desired product with high regioselectivity. This document presents two reliable protocols for this synthesis, catering to different laboratory setups and reagent availability.

Reaction Scheme

Caption: General reaction scheme for the Friedel-Crafts acylation of 2-ethylthiophene.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Protocol | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Tin(IV) Chloride (SnCl₄) | Acetyl Chloride | Benzene | 0 - 5 | 3 | 75 - 85 |

| 2 | Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane | 0 to rt | 2 | 80 - 90 |

Table 2: Spectroscopic Data for this compound (CAS: 18761-46-1)

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J=4.0 Hz, 1H), 6.83 (d, J=4.0 Hz, 1H), 2.88 (q, J=7.6 Hz, 2H), 2.50 (s, 3H), 1.34 (t, J=7.6 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.2, 156.9, 143.5, 133.0, 124.2, 26.5, 23.8, 15.9 |

| IR (KBr, cm⁻¹) | ~3100 (aromatic C-H), ~2970, 2930, 2870 (aliphatic C-H), ~1660 (C=O, ketone), ~1540, 1450 (aromatic C=C) |

| Mass Spectrum (EI) | m/z (%): 154 (M⁺, 100), 139 (M⁺-CH₃, 85), 111 (M⁺-CH₃CO, 40) |

Experimental Protocols

Protocol 1: Tin(IV) Chloride Catalyzed Acylation

This protocol is adapted from established methods for the acylation of thiophenes and is noted for its good yields and reduced polymerization byproducts compared to stronger Lewis acids.[1]

Materials:

-

2-Ethylthiophene

-

Acetyl chloride

-

Tin(IV) chloride (SnCl₄)

-

Dry benzene

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, dissolve 2-ethylthiophene (0.1 mol) and acetyl chloride (0.1 mol) in 150 mL of dry benzene.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a solution of tin(IV) chloride (0.1 mol) in 50 mL of dry benzene dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of deionized water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the benzene by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.

Protocol 2: Aluminum Chloride Catalyzed Acylation

This protocol utilizes the more reactive Lewis acid, aluminum chloride, which can lead to higher yields but requires careful temperature control to minimize side reactions.[2]

Materials:

-

2-Ethylthiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

-

Concentrated hydrochloric acid

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (0.11 mol) and 100 mL of dry dichloromethane.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add acetyl chloride (0.11 mol) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 2-ethylthiophene (0.10 mol) in 50 mL of dry dichloromethane dropwise from the dropping funnel over 30 minutes, keeping the temperature below 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.

-

Slowly and carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 30 mL of concentrated hydrochloric acid.

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with 2 x 50 mL of dichloromethane.

-

Combine the organic layers and wash with 2 x 100 mL of saturated sodium bicarbonate solution and then with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure product.

Visualizations

Caption: Friedel-Crafts acylation mechanism.

Caption: General experimental workflow for the synthesis.

References

Application Note: High-Yield Friedel-Crafts Acylation of 2-Ethylthiophene for the Synthesis of 5-Acetyl-2-Ethylthiophene

Abstract

This application note provides a detailed protocol for the Friedel-Crafts acylation of 2-ethylthiophene to synthesize 5-acetyl-2-ethylthiophene, a valuable intermediate in pharmaceutical and materials science research. The described method utilizes acetic anhydride as the acylating agent and a solid acid Hβ zeolite catalyst, offering a high-yield, environmentally conscious, and scalable alternative to traditional Lewis acid catalysts. This document outlines the reaction mechanism, provides a comprehensive experimental protocol, and includes a summary of catalyst performance data for related reactions.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1][2] Thiophene and its derivatives are particularly important heterocyclic compounds in drug development and organic electronics. The acylation of substituted thiophenes, such as 2-ethylthiophene, provides key building blocks for more complex molecules. The ethyl group at the 2-position directs acylation to the vacant 5-position due to steric and electronic effects, leading to the regioselective formation of 5-acetyl-2-ethylthiophene.[3] Traditional methods often employ stoichiometric amounts of Lewis acids like AlCl₃ or SnCl₄, which present challenges regarding handling, waste disposal, and catalyst recovery.[1][4] Modern approaches using solid acid catalysts, such as zeolites, offer significant advantages, including high efficiency, ease of separation, and the potential for catalyst recycling.[5][6]

Reaction Mechanism and Pathway

The Friedel-Crafts acylation of 2-ethylthiophene proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The catalyst activates the acylating agent (acetic anhydride) to generate a highly electrophilic acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The π-electron system of the 2-ethylthiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C5 position, which is the most electronically enriched and sterically accessible position.[2][3]

-

Formation of a Sigma Complex: The attack disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration: A base (originating from the catalyst or solvent) removes a proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the final product, 5-acetyl-2-ethylthiophene.

Caption: Reaction mechanism for the Friedel-Crafts acylation of 2-ethylthiophene.

Experimental Protocol

This protocol is adapted from established high-yield procedures for the acylation of thiophene using a solid acid catalyst.[5]

Materials:

-

2-Ethylthiophene (98% purity)

-

Acetic Anhydride (≥99% purity)

-

Hβ Zeolite catalyst

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser

-

Thermometer or temperature probe

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Catalyst Activation (Optional but Recommended): To ensure maximum activity, calcine the Hβ zeolite catalyst at 550°C for 4 hours prior to use to remove any adsorbed moisture.

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-ethylthiophene (5.61 g, 0.05 mol) and acetic anhydride (15.3 g, 0.15 mol).

-

Catalyst Addition: Add the activated Hβ zeolite catalyst (0.6 g) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60°C using a water bath or heating mantle. Stir the reaction vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-3 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-